molecular formula C18H19ClN2O4S B2938522 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034252-20-3

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2938522
CAS No.: 2034252-20-3
M. Wt: 394.87
InChI Key: GSOFIVZFYIFBBT-UHFFFAOYSA-N
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Description

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound characterized by a pyridine ring substituted with chlorine at the third position and connected to a piperidine moiety through an ether linkage. This piperidine is further attached to a sulfonyl group bonded to a phenyl ring, which in turn is linked to an ethanone group. The intricate structure grants this compound a plethora of chemical properties, making it valuable in various scientific research domains.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.

Mode of Action

The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition occurs selectively, with the compound showing significant selectivity over other proteins .

Pharmacokinetics

The compound is a prodrug , which means it is converted into its active form in the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in low-density lipoprotein cholesterol levels in the bloodstream .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, indicating that it may be more effective in environments where DMSO is present . Additionally, the compound is stored at room temperature, suggesting that it may be stable under normal environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions:

  • Formation of 3-Chloropyridin-4-yl ether

    • Reacting 3-chloro-4-hydroxypyridine with piperidine under basic conditions to form 3-chloropyridin-4-yl piperidinyl ether.

  • Sulfonylation

    • Introducing a sulfonyl chloride group to the phenyl ring connected to the piperidinyl ether.

  • Acylation

    • Finally, the ethanone group is introduced via acylation reaction.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized using continuous flow reactors and advanced catalysts to enhance yield and purity. Temperature-controlled environments and automated processes ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly affecting the ether or ethanone moieties.

  • Reduction: : The ethanone group can be reduced to an alcohol.

  • Substitution: : Both aromatic rings provide sites for nucleophilic aromatic substitution, especially given the electron-withdrawing effects of chlorine and sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Employs sodium borohydride or lithium aluminum hydride for reducing the ethanone group.

  • Substitution: : Utilizes nucleophiles like amines or thiols under basic conditions to substitute at the aromatic sites.

Major Products

The major products depend on the reaction type:

  • Oxidation: : Generates oxidized ethers or carboxylic acids.

  • Reduction: : Yields alcohols.

  • Substitution: : Forms substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, intermediates in multi-step organic syntheses, and probes for studying chemical reactivity.

Biology

Biologically, it serves as a molecular probe for investigating cellular processes, enzymatic reactions, and as a binding ligand in biochemical assays.

Medicine

Medically, the compound's structure suggests potential pharmacological properties, such as enzyme inhibition, receptor binding, and as a lead compound in drug development.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, materials science, and in the production of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-((3-Chloropyridin-4-yl)oxy)phenylsulfonyl)piperidine)ethanol: : Similar but with an alcohol group instead of ethanone.

  • 1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)sulfonamide: : Contains a sulfonamide instead of ethanone.

  • 1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)acetic acid: : Replaces ethanone with acetic acid.

Uniqueness

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique structural combination of chloropyridine, piperidine, sulfonyl, and ethanone groups, providing a versatile scaffold for chemical modifications and potential bioactivity.

Conclusion

This compound is a fascinating compound with rich synthetic pathways, diverse reactivity, and broad applications in various scientific fields. Its unique structure sets it apart from other similar compounds, offering ample opportunities for research and development.

Properties

IUPAC Name

1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOFIVZFYIFBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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